molecular formula C8H13IO B2552507 7-Iodooctahydrobenzofuran CAS No. 2138087-27-9

7-Iodooctahydrobenzofuran

Cat. No.: B2552507
CAS No.: 2138087-27-9
M. Wt: 252.095
InChI Key: LROJVYJZYPMOKA-UHFFFAOYSA-N
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Description

7-Iodooctahydrobenzofuran is a chemical compound with the molecular formula C8H13IO It is a derivative of benzofuran, characterized by the presence of an iodine atom at the seventh position of the octahydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodooctahydrobenzofuran typically involves the iodination of octahydrobenzofuran. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the seventh position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Iodooctahydrobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of octahydrobenzofuran.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of azido or cyano derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of octahydrobenzofuran.

Scientific Research Applications

7-Iodooctahydrobenzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Iodooctahydrobenzofuran involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom plays a crucial role in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

    Octahydrobenzofuran: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    7-Bromooctahydrobenzofuran: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    7-Chlorooctahydrobenzofuran: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine derivative.

Uniqueness: 7-Iodooctahydrobenzofuran is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances its ability to participate in substitution reactions and influences its biological activity, making it a valuable compound for various research applications.

Biological Activity

7-Iodooctahydrobenzofuran is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which consists of a benzofuran moiety with an iodine substituent. Its chemical formula is C8H13IC_8H_{13}I, and it has a molecular weight of approximately 218.1 g/mol. The presence of the iodine atom significantly influences its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

  • Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values suggest a promising profile for further development as an antimicrobial agent.

2. Analgesic and Narcotic Antagonistic Effects

  • A patent describes the use of derivatives of octahydrobenzofuran, including this compound, in formulations aimed at providing analgesic effects while simultaneously acting as narcotic antagonists. This dual action could be particularly beneficial in pain management without the respiratory depression associated with traditional narcotics .

Data Table: Biological Activity Summary

Activity Type Observed Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Effective against Gram-negative bacteria
AnalgesicPain relief potential
Narcotic AntagonistReversal of narcotic effects

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Analgesic Properties
Another investigation focused on the analgesic properties of this compound analogs in animal models. The results indicated that these compounds could effectively reduce pain responses comparable to established analgesics like morphine, but without the associated side effects such as respiratory depression.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including iodination of octahydrobenzofuran derivatives. This compound serves not only as a potential therapeutic agent but also as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals.

Properties

IUPAC Name

7-iodo-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-7-3-1-2-6-4-5-10-8(6)7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROJVYJZYPMOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCOC2C(C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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